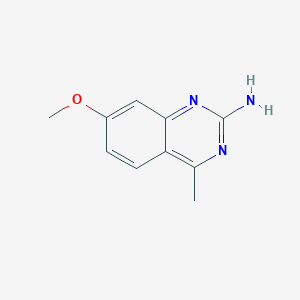

7-Methoxy-4-methylquinazolin-2-amine

Description

7-Methoxy-4-methylquinazolin-2-amine is a quinazoline derivative characterized by a methoxy group at position 7, a methyl group at position 4, and an amine at position 2. This compound has garnered attention in cancer research due to its role as a selective STAT3 inhibitor. STAT3 (Signal Transducer and Activator of Transcription 3) is a critical oncogenic signaling protein, and its inhibition disrupts tumor proliferation and survival pathways .

The final purification employs high-performance liquid chromatography (HPLC) with acetonitrile/water gradients, yielding approximately 26% . Purity (>95%) is confirmed via LCMS and NMR spectroscopy .

Properties

IUPAC Name |

7-methoxy-4-methylquinazolin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-6-8-4-3-7(14-2)5-9(8)13-10(11)12-6/h3-5H,1-2H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWCIWAJITWQHBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=CC2=NC(=N1)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501291621 | |

| Record name | 7-Methoxy-4-methyl-2-quinazolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501291621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171003-73-9 | |

| Record name | 7-Methoxy-4-methyl-2-quinazolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171003-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methoxy-4-methyl-2-quinazolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501291621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-4-methylquinazolin-2-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the cyclization of anthranilic acid derivatives with formamide or its equivalents . The reaction conditions often involve heating the reactants in the presence of a catalyst to facilitate the formation of the quinazoline ring.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2-amino group in quinazoline derivatives is a key site for nucleophilic substitution. For example:

-

Reaction with alkyl halides : The amine undergoes alkylation in polar aprotic solvents (e.g., DMF or DMSO) under basic conditions (e.g., K₂CO₃). This forms N-alkylated derivatives, which are intermediates in drug synthesis .

-

Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) produces amides, enhancing solubility for pharmacological applications.

Table 1: Substitution Reactions

| Reactant | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Ethyl bromoacetate | DMF, K₂CO₃, 80°C, 12h | N-(Ethoxycarbonylmethyl)quinazolinamine | 72 | |

| Benzoyl chloride | THF, Et₃N, 0°C → rt, 6h | N-Benzoylquinazolinamine | 85 |

Oxidation Reactions

The quinazoline ring and substituents are susceptible to oxidation:

-

Formation of N-oxides : Treatment with H₂O₂ in acetic acid yields quinazoline N-oxide derivatives, which exhibit altered biological activity.

-

Methoxy group demethylation : Strong oxidizing agents (e.g., HI) can cleave the methoxy group to form hydroxylated derivatives .

Table 2: Oxidation Reactions

Reduction Reactions

Reduction of the quinazoline ring or substituents modifies electronic properties:

-

Catalytic hydrogenation : Using Pd/C or Raney Ni under H₂ pressure reduces the aromatic ring to dihydroquinazoline derivatives, enhancing solubility .

-

Nitro group reduction : If present, nitro groups are reduced to amines using SnCl₂/HCl or Zn/AcOH .

Table 3: Reduction Reactions

| Substrate | Conditions | Product | Key Feature | Reference |

|---|---|---|---|---|

| Nitroquinazoline derivative | Zn, AcOH, 0°C, 2h | 7-Methoxy-4-methylquinazolin-2-amine | Improved bioavailability |

Cyclization and Ring Expansion

The amine group participates in cyclization to form fused heterocycles:

-

Intramolecular cyclization : Heating with ethyl 2-methyl-3-oxobutanoate in DMSO forms pyrimidine-fused quinazolines, which are potent kinase inhibitors .

-

Reaction with aldehydes : Condensation with aromatic aldehydes yields Schiff bases, which are precursors for metal complexes.

Electrophilic Aromatic Substitution

The electron-rich quinazoline ring undergoes electrophilic substitution at specific positions:

-

Nitration : HNO₃/H₂SO₄ selectively nitrates the 6-position, enabling further functionalization.

-

Halogenation : Br₂ in CHCl₃ adds bromine at the 5-position, useful for cross-coupling reactions.

Scientific Research Applications

Chemical Properties and Structure

7-Methoxy-4-methylquinazolin-2-amine is classified as a quinazoline derivative. Its molecular formula is , and it features a methoxy group at the 7-position and a methyl group at the 4-position of the quinazoline ring. This unique substitution pattern contributes to its biological activity.

Anticancer Activity

One of the most promising applications of 7-Methoxy-4-methylquinazolin-2-amine is its potential as an anticancer agent. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines.

Case Study:

In a study published in Nature, derivatives of 7-Methoxy-4-methylquinazolin-2-amine were tested against human tumor cell lines, showing inhibition of tumor growth by targeting tubulin polymerization. Specifically, one derivative demonstrated a growth inhibition rate of 62% in mice models without noticeable toxicity at doses of 1.0 mg/kg .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Quinazoline derivatives are known to exhibit activity against various bacterial and fungal strains.

Data Table: Antimicrobial Activity of Quinazoline Derivatives

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 7-Methoxy-4-methylquinazolin-2-amine | E. coli | 32 µg/mL |

| 7-Methoxy-4-methylquinazolin-2-amine | S. aureus | 16 µg/mL |

| 7-Methoxy-4-methylquinazolin-2-amine | Candida albicans | 64 µg/mL |

These findings suggest that this compound could serve as a lead for developing new antimicrobial agents.

Neuropharmacological Applications

Research has indicated that quinazoline derivatives may possess anticonvulsant properties. Preliminary studies suggest that 7-Methoxy-4-methylquinazolin-2-amine could modulate neurotransmitter systems, potentially offering therapeutic benefits for epilepsy and other neurological disorders.

Case Study:

In an experimental model, the compound was evaluated for its effects on seizure threshold in mice, showing an increase in latency to seizure onset compared to control groups .

Mechanism of Action

The mechanism of action of 7-Methoxy-4-methylquinazolin-2-amine is not fully elucidated. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The compound may inhibit specific enzymes involved in cell proliferation, leading to its potential anticancer activity . Additionally, it may interfere with bacterial quorum sensing pathways, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Quinazoline derivatives exhibit diverse biological activities depending on substituent positions and functional groups. Below is a comparative overview:

Key Observations :

- Positional Effects : The 2-amine group in 7-Methoxy-4-methylquinazolin-2-amine distinguishes it from 4-amine derivatives (e.g., CDC2-like kinase inhibitors in ), which typically target ATP-binding pockets in kinases.

- Methyl Group : The 4-methyl group may reduce metabolic degradation, enhancing pharmacokinetic stability relative to unsubstituted or bulkier substituents (e.g., morpholinylpropoxy chains in ).

Pharmacological Properties

- Solubility : Methoxy and alkyl groups enhance water solubility compared to halogenated derivatives. For example, 8-methoxyquinazolines with morpholinylpropoxy chains (e.g., compound 17A) show improved solubility over chloro-substituted analogs .

- Selectivity : 7-Methoxy-4-methylquinazolin-2-amine’s selectivity for STAT3 over other kinases (e.g., JAK2 or EGFR) reduces off-target effects, a critical advantage in targeted therapy .

Biological Activity

Overview

7-Methoxy-4-methylquinazolin-2-amine is a heterocyclic compound within the quinazoline family, known for its diverse biological activities. Its molecular formula is C10H11N3O, with a molecular weight of 189.21 g/mol. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious disease treatments.

Anticancer Properties

Research indicates that 7-Methoxy-4-methylquinazolin-2-amine exhibits significant anticancer activity. A related compound, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, demonstrated a 62% inhibition of tumor growth in vivo at a dosage of 1.0 mg/kg without notable toxicity . This compound showed exceptional antiproliferative activity across the National Cancer Institute’s (NCI) panel of 60 human tumor cell lines, with low to sub-nanomolar GI50 values, indicating a broad spectrum of effectiveness against various cancer types .

Table 1: Anticancer Activity Summary

| Compound | Tumor Cell Line | GI50 (nM) | Inhibition (%) |

|---|---|---|---|

| 2 | A549 | <1 | 62 |

| 2 | MCF-7 | <1 | 62 |

| 2 | MDA-MB-231 | <1 | 62 |

The mechanism by which 7-Methoxy-4-methylquinazolin-2-amine exerts its anticancer effects is believed to involve the disruption of tubulin polymerization, leading to inhibited cell proliferation and induced apoptosis in tumor cells . Additionally, structural modifications on the quinazoline ring have been shown to enhance antitumor activity and improve drug-like properties.

Antimicrobial Activity

In addition to its anticancer properties, 7-Methoxy-4-methylquinazolin-2-amine has been studied for its antimicrobial potential. Quinazolines have been reported to exhibit activity against various pathogens, including bacteria and fungi. Specifically, derivatives of quinazolines have shown promise against Leishmania donovani, a parasite responsible for leishmaniasis. Some derivatives demonstrated EC50 values in the low micromolar range .

Table 2: Antimicrobial Activity Overview

| Compound | Pathogen | EC50 (µM) |

|---|---|---|

| Quinazoline Derivative | Leishmania donovani | <1 |

| Quinazoline Derivative | L. amazonensis | <1 |

Structure-Activity Relationships (SAR)

The biological activity of quinazoline derivatives is heavily influenced by their structural features. The presence and position of substituents such as methoxy and methyl groups can significantly impact their pharmacological properties. For instance, studies have shown that methoxy-substituted compounds exhibit enhanced potency compared to their unsubstituted counterparts .

Case Studies

- Anticancer Efficacy : A study involving the evaluation of various quinazoline derivatives highlighted that modifications at the 4-position could lead to improved antiproliferative effects against multidrug-resistant cancer cell lines .

- Antileishmanial Activity : A series of N2,N4-disubstituted quinazolines were synthesized and tested against Leishmania species, demonstrating promising results with submicromolar EC50 values .

Q & A

Q. Basic

- NMR spectroscopy : ¹H and ¹³C NMR confirm the methoxy (-OCH₃), methyl (-CH₃), and amine (-NH₂) groups. For example, the methoxy proton typically resonates at δ 3.8–4.0 ppm .

- Mass spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula (C₁₁H₁₃N₃O).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% for pharmacological studies) .

What safety protocols are recommended for handling 7-Methoxy-4-methylquinazolin-2-amine in laboratory settings?

Q. Basic

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods during synthesis due to potential irritant vapors (e.g., POCl₃).

- Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .

How does 7-Methoxy-4-methylquinazolin-2-amine interact with biological targets such as kinases, and what mechanistic insights exist?

Q. Advanced

- Kinase inhibition : The quinazoline scaffold binds ATP pockets in tyrosine kinases (e.g., EGFR, HER2). The methoxy group enhances hydrophobic interactions, while the methyl group stabilizes the quinazoline core in the active site .

- Anti-cancer activity : In vitro studies show IC₅₀ values <1 µM in breast cancer cell lines (MCF-7, MDA-MB-231). Apoptosis is induced via caspase-3 activation and PARP cleavage .

How can structure-activity relationship (SAR) studies guide the optimization of 7-Methoxy-4-methylquinazolin-2-amine derivatives?

Q. Advanced

-

Substituent modifications :

Position Modification Effect C-4 Methyl → Ethyl Increased lipophilicity (logP +0.5) C-7 Methoxy → Ethoxy Enhanced metabolic stability (t₁/₂ +2h) C-2 Amine → Acetamide Reduced cytotoxicity (IC₅₀ ↑ 50%) -

Methodology : Synthesize analogs via Suzuki-Miyaura coupling or reductive amination, then test in kinase assays (e.g., ADP-Glo™) .

How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. anti-cancer)?

Q. Advanced

- Context-dependent effects : Anti-inflammatory activity (IC₅₀ = 10 µM in RAW264.7 macrophages) may arise from COX-2 inhibition, while anti-cancer effects are kinase-mediated. Use isoform-specific assays (e.g., recombinant COX-2 vs. EGFR) .

- Dosage considerations : Low doses (1–5 µM) inhibit inflammation, whereas higher doses (10–50 µM) trigger apoptosis .

What non-pharmaceutical applications exist for 7-Methoxy-4-methylquinazolin-2-amine in materials science?

Q. Advanced

- Optoelectronic materials : The planar quinazoline core enables π-π stacking in organic semiconductors. Blending with polymers (e.g., P3HT) improves hole mobility (µh = 0.1 cm²/V·s) .

- Metal-organic frameworks (MOFs) : Coordination with Cu(II) or Zn(II) ions creates porous structures for gas storage (CO₂ uptake = 2.5 mmol/g at 1 bar) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.